molecular formula C12H12O4 B1313333 Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate CAS No. 894779-28-3

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

Cat. No. B1313333
M. Wt: 220.22 g/mol
InChI Key: FUMIJABWOZOAAU-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, also known as EHMC, is a synthetic organic compound used in various fields of research and industry. It has a linear formula of C12H12O4 .


Molecular Structure Analysis

The compound has a molecular weight of 220.22 g/mol. The InChI key is FUMIJABWOZOAAU-UHFFFAOYSA-N .

Scientific Research Applications

Anti-tumor Activity

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate derivatives have been identified as potent anti-tumor agents. Studies have designed and synthesized derivatives like (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone (18m), which exhibit selective cytotoxicity against tumorigenic cell lines, indicating their potential as anticancer agents due to their biological stability and expected longevity in the human body (Hayakawa et al., 2004).

Synthetic Methodologies

Research has focused on the synthesis of various benzofuran derivatives, including 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, demonstrating the versatility of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate in synthetic chemistry. These methodologies often involve direct thermal cyclization processes, offering insights into the structural elucidation of these compounds through techniques like NMR, ESI-MS, and X-ray diffraction (Mori et al., 2020).

Chemical Modification and Derivatives

Further studies have explored the chemical modification of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate to produce a range of derivatives. For instance, ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate was dehydrogenated to yield ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, which was then used to synthesize various hydrazides and hydrazones. These processes highlight the compound's utility in creating heterocyclic compounds with potential applications in medicinal chemistry (Shekarchi et al., 2003).

Optical and Electronic Applications

The compound has also found applications in the field of materials science, particularly in the development of optical and electronic devices. For example, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives have been synthesized for use in HIV integrase projects, demonstrating the broader applicability of benzofuran derivatives in creating complex molecules with significant biological and technological relevance (Jentsch et al., 2018).

Safety And Hazards

The compound has been classified as causing eye irritation and skin irritation . The safety information includes the following precautionary statements: P264 - P280 - P280 - P332 + P313 - P337 + P313 - P362 + P364 .

properties

IUPAC Name

ethyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-12(14)8-5-10(13)9-4-7(2)16-11(9)6-8/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMIJABWOZOAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(OC2=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467856
Record name ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

CAS RN

894779-28-3
Record name ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (I-1b: 549.03 g, 1.37 mol) in ethanol (4.00 L) at room temperature was added potassium carbonate (266 g, 1.92 mol) in one portion. The reaction mixture was then heated at 60° C. for 3 hours. Potassium carbonate (100 g, 0.720 mol) was then added in one portion and the reaction mixture was heated at 60° C. for a further 3 hours. After cooling to room temperature the mixture was diluted with dichloromethane (2 L) and the suspension filtered, washing the solids with dichloromethane (2×1 L) (all batches were combined at this point). The combined filtrate and washings were then washed with citric acid (2.5 L of a 1 M aqueous solution), then concentrated in vacuo and the resulting residue purified by dry flash chromatography (hexane then 2:1 hexane:ethyl acetate). All fractions containing the desired product were combined and concentrated in vacuo. The resulting residue, which solidified on standing, was slurried with cold toluene and filtered. The solids were then stirred with hot toluene and decolourising charcoal for 1 hour, followed by filtration of the hot mixture through a pad of celite. The filtrate was allowed to cool and the resulting precipitate isolated by filtration to give desired ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (I-1c: 360 g, 90%) as orange powder. 1H NMR (CDCl3, 300 MHz) δ ppm 7.73-7.73 (m, 1H), 7.45 (d, 1H), 6.51-6.50 (m, 1H), 5.85 (s, 1H), 4.39 (q, 2H), 2.48 (d, 3H), 1.40 (t, 3H). LCMS (liquid chromatography mass spectrometry): m/z 221.06 (96.39% purity).
Quantity
549.03 g
Type
reactant
Reaction Step One
Quantity
266 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-(acetyloxy)-2-methyl-1-benzofuran-6-carboxylate in absolute ethanol (500 mL) and potassium carbonate (18 g, 0.13 mol) was stirred for 3 h at 60° C. The mixture was diluted with 500 mL of dichloromethane and the suspension was filtered. The precipitate was washed with 200 mL of dichloromethane. The combined solutions was washed with 200 mL of a 10% aqueous solution of citric acid and evaporated in vacuum to dryness. The crude product introduced into a silica gel column and eluted with hexane/ethyl acetate mixture (2:1) to give 20 g (91 mmol, 95%) of desired compound as a yellow solid. 1HNMR (DMSO d-6): 1.30 (t, H), 2.45 (s, 3H), 4.30 (qt, 2H), 6.65 (s, 1H), 7.28 (2, 1H), 7.53 (s, 1H), 10.25 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
95%

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